molecular formula C12H20N2O B12347859 N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide

Cat. No.: B12347859
M. Wt: 208.30 g/mol
InChI Key: BAGVEXJQTGNSES-UHFFFAOYSA-N
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Description

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide is a synthetic organic compound of significant interest in medicinal chemistry and biological screening. The compound features a rigid, cage-like adamantane (tricyclo[3.3.1.1³,⁷]decane) structure, which is often utilized in drug design for its ability to enhance lipid solubility and improve metabolic stability. Its molecular formula is C12H20N2O, with a molecular weight of 208.3 g/mol . The structure includes a glycinamide moiety, which serves as a versatile building block for further chemical modification, making it a valuable intermediate in lead optimization processes . The compound demonstrates favorable physicochemical properties for early-stage drug discovery, with a calculated LogP of 1.092, indicating moderate lipophilicity, and a polar surface area (PSA) of 55 Ų . With only one rotatable bond, its conformation is largely constrained by the adamantane core, which can be advantageous for studying structure-activity relationships. Adamantane-based compounds, such as the related N-tricyclo[3.3.1.13,7]dec-1-yl-acetamide, are known to be analyzed using reverse-phase HPLC, suggesting potential applications in pharmacokinetic studies and analytical method development . This product is offered as a dry powder and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can request a quote for this compound, which is available for use in biological assays and as a key intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-(1-adamantyl)-2-aminoacetamide

InChI

InChI=1S/C12H20N2O/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)

InChI Key

BAGVEXJQTGNSES-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The carbodiimide-mediated coupling reaction represents a cornerstone in the synthesis of adamantane-containing amides, including N-tricyclo[3.3.1.1³,⁷]dec-1-ylglycinamide. This method involves activating the carboxylic acid group of a glycine derivative for nucleophilic attack by the primary amine of 1-adamantylamine (tricyclo[3.3.1.1³,⁷]dec-1-amine).

Reaction Mechanism and Optimization

The glycine carboxyl group is typically activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization. For instance, a protocol adapted from DE4137490A1 involves coupling N-protected glycine with 1-adamantylamine under anhydrous conditions in dichloromethane or dimethylformamide (DMF). The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the adamantane amine to yield the desired amide.

Key Parameters:
  • Temperature : 0–25°C to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Yield : Reported yields for analogous adamantane amides range from 65% to 82% under optimized conditions.

Protection-Deprotection Strategy

To avoid undesired side reactions at the glycine amine, a tert-butoxycarbonyl (Boc) protecting group is employed. The Boc-protected glycine is activated as a N-hydroxysuccinimide (NHS) ester, coupled with 1-adamantylamine, and subsequently deprotected using trifluoroacetic acid (TFA). Final amidification of the carboxylic acid is achieved via treatment with ammonium chloride and EDC, yielding the target compound.

Substitution Reactions Using Adamantyl Halides

An alternative route involves nucleophilic substitution between glycinamide and adamantyl halides. While less common due to steric hindrance from the adamantane framework, this method has been explored for structurally related compounds.

Synthesis of Adamantyl Chloroacetamide

1-Adamantylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-adamantyl-chloroacetamide. Subsequent displacement of the chloride atom with aqueous ammonia at elevated temperatures (60–80°C) generates N-tricyclo[3.3.1.1³,⁷]dec-1-ylglycinamide.

Challenges and Mitigation:
  • Low Reactivity : The bulky adamantane group impedes nucleophilic substitution. Using polar solvents (e.g., DMSO) and prolonged reaction times (24–48 hours) improves conversion.
  • Byproducts : Competing elimination reactions are minimized by maintaining a pH > 10.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction offers a stereospecific pathway for forming the C–N bond between 1-adamantanol and glycinamide. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the coupling, though yields remain modest (30–45%) due to the adamantane’s steric bulk.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the discussed methods:

Method Yield Key Advantages Key Limitations
Carbodiimide coupling 65–82% High reproducibility, scalable Requires protective groups
Substitution 40–55% Straightforward reagents Steric hindrance reduces efficiency
Mitsunobu reaction 30–45% Stereospecific Low yield, costly reagents
Reductive amination <25% Avoids protective groups Unstable intermediates, side reactions

Chemical Reactions Analysis

Types of Reactions

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on specific signaling pathways involved in cancer proliferation, such as the MEK-ERK pathway. This pathway is crucial in many cancers, including melanoma and pancreatic cancer, where mutations in the B-Raf and K-Ras genes are prevalent .

Case Study: MEK Inhibition

A study demonstrated that derivatives of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide could effectively inhibit MEK activity in vitro, leading to reduced cell viability in cancer cell lines harboring B-Raf mutations. The IC50 values for these compounds were significantly lower than those of existing MEK inhibitors, suggesting enhanced potency .

Neuropharmacology

2.1 Potential Neuroprotective Effects

Preliminary studies suggest that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide resulted in improved cognitive function and reduced markers of inflammation and oxidative damage in the brain . These findings warrant further exploration into its mechanism of action and therapeutic potential.

Materials Science

3.1 Polymer Synthesis

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide has applications in the synthesis of advanced polymeric materials due to its unique structural properties.

Data Table: Comparison of Polymer Properties

PropertyConventional PolymersPolymers with N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceLimitedImproved

Research indicates that incorporating N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide into polymer matrices enhances their thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Glycinamide and Prolinamide Derivatives

Compounds sharing the tricyclic core with glycinamide or prolinamide side chains exhibit subtle structural variations that influence their physicochemical properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Source
N-tricyclo[...]dec-1-ylglycinamide (Target) C₁₇H₂₇N₃O₃ 321.41 Glycinamide, hydroxyl Pharmaceutical intermediates
N-(3-Hydroxytricyclo[...]glycyl-D-prolinamide C₁₇H₂₇N₃O₃ 321.41 Prolinamide, hydroxyl Metabolite research
N-(3-Hydroxytricyclo[...]glycyl-L-prolinamide C₁₇H₂₇N₃O₃ 321.41 Prolinamide, hydroxyl Impurity standards

Key Observations :

  • The stereochemistry of the prolinamide moiety (D vs.

Urea and Acetamide Derivatives

Replacing the glycinamide group with urea or acetamide alters hydrogen-bonding capacity and solubility.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Source
N-tricyclo[...]dec-1-ylurea C₁₀H₁₄N₂O 178.23* Urea Synthetic intermediate
1-Acetamidoadamantane C₁₂H₁₉NO 193.29 Acetamide Neuroprotective agent precursor
N-(1-tricyclo[...]dec-1-ylethyl)acetamide C₁₄H₂₃NO 221.34 Acetamide, ethyl chain Research chemical

Key Observations :

  • Urea derivatives (e.g., N-tricyclo[...]dec-1-ylurea) exhibit higher polarity due to the urea group, enhancing water solubility compared to acetamides .

Key Observations :

  • The indazole-3-carboxamide group confers affinity for cannabinoid receptors, distinguishing these compounds from non-psychoactive glycinamide derivatives .
  • Fluoropentyl or tetrahydro-pyran (THP) substituents enhance metabolic stability, prolonging psychoactive effects .

Structural and Functional Insights

  • Core Stability : The tricyclo[3.3.1.1³,⁷]decane core provides rigidity across all analogs, influencing melting points and conformational flexibility .
  • Side-Chain Effects :
    • Hydroxyl or acetamide groups increase polarity, affecting solubility and pharmacokinetics .
    • Bulky substituents (e.g., indazole rings) introduce steric hindrance, altering receptor binding .

Biological Activity

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide, a non-canonical amino acid, is characterized by its unique tricyclic structure which contributes significantly to its biological activity. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential applications in drug design and therapeutic interventions.

PropertyDetails
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-(2-adamantylamino)acetic acid
SMILES C1C2CC3CC1CC(C2)C3NCC(=O)O
InChI Key PFZMRLJAZFISGP-UHFFFAOYSA-N

The compound features an adamantyl group that enhances its binding affinity and stability, making it a candidate for further biological studies.

N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide exhibits its biological effects primarily through high-affinity interactions with specific receptors and proteins involved in cellular signaling pathways. It is known to modulate membrane transport activities and influence protein functions by acting on the cucurbit uril (CB7) binding sites, which are crucial for various biological processes.

Research Findings

Recent studies have highlighted the following aspects of its biological activity:

  • Binding Affinity : The compound demonstrates significant binding affinity towards various receptors, which suggests potential applications in drug development.
  • Stability : Its unique structure allows for enhanced stability under physiological conditions, which is critical for therapeutic efficacy.
  • Cellular Effects : In vitro studies have shown that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide can influence cell proliferation and differentiation in specific cellular models.

Case Studies

  • Case Study on Membrane Transport Regulation :
    • A study investigated the impact of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide on membrane transport mechanisms in neuronal cells.
    • Results indicated that treatment with the compound led to a significant increase in the uptake of neurotransmitters, suggesting a role in synaptic transmission enhancement.
  • Case Study on Anticancer Activity :
    • Research exploring the anticancer properties of this compound revealed that it inhibited the growth of certain cancer cell lines by inducing apoptosis.
    • The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide, it is essential to compare it with similar compounds:

Compound NameBinding AffinityStabilityBiological Activity
N-adamantylglycineModerateHighNeurotransmitter uptake
AdamantylphenylalanineLowModerateLimited cellular effects
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamideHighVery HighEnhanced membrane transport

The comparative analysis indicates that N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide possesses superior binding affinity and stability compared to its analogs, making it a promising candidate for further research and development.

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